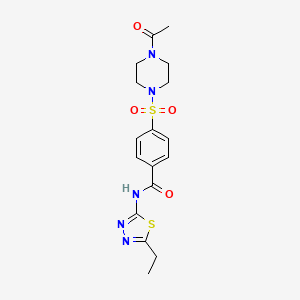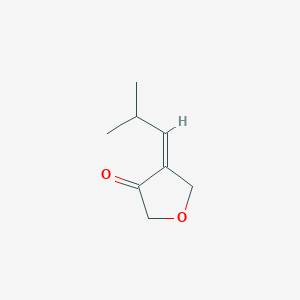
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as ATB-346, is a nonsteroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for inflammatory diseases. This compound has been shown to have anti-inflammatory properties, as well as analgesic and antipyretic effects, which make it a promising candidate for the treatment of chronic pain and inflammation.
Scientific Research Applications
Synthesis and Cytotoxic Activities
The synthesis of benzhydrylpiperazine derivatives, including benzamide and sulfonamide derivatives, has been explored for their potential cytotoxic activities against various cancer cell lines such as hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers. Benzamide derivatives, in particular, have demonstrated significant cytotoxic activity, highlighting the potential of these compounds in cancer research and therapy (Gurdal, Yarim, Durmaz, & Cetin-Atalay, 2013).
Antimicrobial and Antifungal Properties
Research into sulfonyl-substituted nitrogen-containing heterocyclic systems has been expanded with the synthesis of derivatives like 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their potential in developing new antimicrobial and antifungal agents (Kobzar, Sych, & Perekhoda, 2019).
Green Chemistry in Synthesis
The use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water exemplifies the adoption of green chemistry principles. This method boasts advantages such as mild and neutral reaction conditions, high yields, short reaction times, and cleaner reaction profiles, underlining the importance of sustainable practices in chemical synthesis (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi-Zare, 2015).
Carbonic Anhydrase Inhibition for Tumor Therapy
The inhibition of tumor-associated carbonic anhydrase isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives has been studied, revealing many potent inhibitors. These findings suggest the potential for designing more potent and selective inhibitors for carbonic anhydrase IX, which could have applications as antitumor agents (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).
properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-3-15-19-20-17(27-15)18-16(24)13-4-6-14(7-5-13)28(25,26)22-10-8-21(9-11-22)12(2)23/h4-7H,3,8-11H2,1-2H3,(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBTKOSEQKSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B2812000.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2812001.png)

![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)
![N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2812008.png)

![N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2812013.png)
![4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2812016.png)
![Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate](/img/structure/B2812017.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)
![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)
